
Naphthalen-1-YL heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-YL heptanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and heptanoic acid, a seven-carbon saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-1-YL heptanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with heptanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-YL heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthalen-1-YL heptanoic acid or naphthalen-1-yl ketone.
Reduction: Naphthalen-1-YL heptanol.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-YL heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Naphthalen-1-YL heptanoate depends on its interaction with biological targets. The ester group can be hydrolyzed by esterases, releasing naphthalene-1-ol and heptanoic acid. These metabolites can then participate in various biochemical pathways, affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-YL acetate: An ester derived from naphthalene and acetic acid.
Naphthalen-1-YL butanoate: An ester derived from naphthalene and butanoic acid.
Naphthalen-1-YL pentanoate: An ester derived from naphthalene and pentanoic acid.
Uniqueness
Naphthalen-1-YL heptanoate is unique due to its longer carbon chain compared to similar compounds like Naphthalen-1-YL acetate or Naphthalen-1-YL butanoate
Eigenschaften
CAS-Nummer |
52664-27-4 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
naphthalen-1-yl heptanoate |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-13-17(18)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,2-5,13H2,1H3 |
InChI-Schlüssel |
ISQLRYAQTNXABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


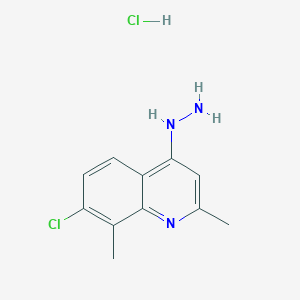

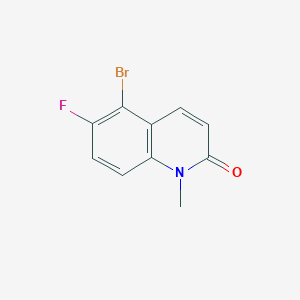
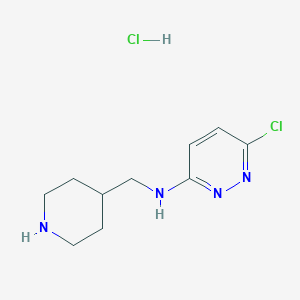
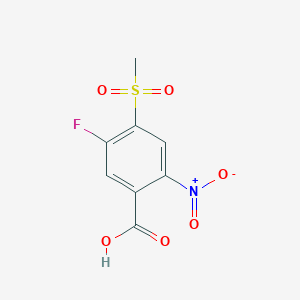

![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)


![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

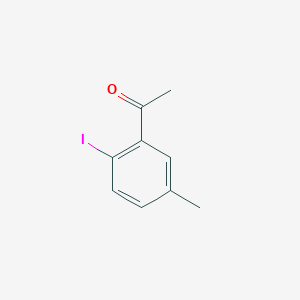
![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
